D-5,6-Dehydrohomoleucine D-5,6-Dehydrohomoleucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571154
InChI: InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m1/s1
SMILES: CC(=C)CCC(C(=O)O)N
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

D-5,6-Dehydrohomoleucine

CAS No.:

Cat. No.: VC13571154

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

D-5,6-Dehydrohomoleucine -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (2R)-2-amino-5-methylhex-5-enoic acid
Standard InChI InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m1/s1
Standard InChI Key OYGZAERTQAIZGU-ZCFIWIBFSA-N
Isomeric SMILES CC(=C)CC[C@H](C(=O)O)N
SMILES CC(=C)CCC(C(=O)O)N
Canonical SMILES CC(=C)CCC(C(=O)O)N

Introduction

D-5,6-Dehydrohomoleucine is a non-standard amino acid that has garnered interest in the field of biochemistry and organic synthesis due to its unique structural properties and potential applications. Despite its limited presence in mainstream literature, this compound is noteworthy for its role in peptide synthesis and modification, which can lead to novel bioactive molecules with enhanced stability and activity.

Synthesis and Preparation

The synthesis of D-5,6-Dehydrohomoleucine typically involves the modification of homoleucine through dehydrogenation reactions. These processes can be complex and require careful control of reaction conditions to achieve the desired product with high purity and yield.

Synthesis MethodDescription
DehydrogenationInvolves the removal of hydrogen atoms to form a double bond
Starting MaterialHomoleucine or related compounds

Biological and Pharmacological Applications

Non-standard amino acids like D-5,6-Dehydrohomoleucine are often used in peptide synthesis to create analogues with improved stability, activity, or selectivity. These peptides can exhibit enhanced resistance to enzymatic degradation, which is crucial for therapeutic applications.

ApplicationDescription
Peptide SynthesisUsed to create peptides with improved stability and activity
Therapeutic PotentialMay enhance pharmacokinetic properties of bioactive peptides

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator